![molecular formula C15H16N2O3S B5225237 4-[(2,5-Dimethylphenyl)sulfamoyl]benzamide](/img/structure/B5225237.png)
4-[(2,5-Dimethylphenyl)sulfamoyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(2,5-Dimethylphenyl)sulfamoyl]benzamide is a chemical compound known for its diverse applications in scientific research. It is characterized by its unique structure, which includes a benzamide group and a sulfamoyl group attached to a dimethylphenyl ring. This compound is often used in various fields such as chemistry, biology, and medicine due to its versatile chemical properties .
Métodos De Preparación
The synthesis of 4-[(2,5-Dimethylphenyl)sulfamoyl]benzamide typically involves the reaction of 2,5-dimethylbenzenesulfonyl chloride with 4-aminobenzamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound .
Análisis De Reacciones Químicas
4-[(2,5-Dimethylphenyl)sulfamoyl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Aplicaciones Científicas De Investigación
4-[(2,5-Dimethylphenyl)sulfamoyl]benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is utilized in biochemical assays to study enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, including the development of anti-inflammatory and anticancer agents.
Industry: The compound is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 4-[(2,5-Dimethylphenyl)sulfamoyl]benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfamoyl group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the benzamide group can interact with hydrophobic pockets in proteins, affecting their function and stability .
Comparación Con Compuestos Similares
4-[(2,5-Dimethylphenyl)sulfamoyl]benzamide can be compared with other similar compounds, such as:
4-[(2,5-Dimethylphenyl)sulfamoyl]benzoic acid: This compound has a carboxylic acid group instead of a benzamide group, which affects its solubility and reactivity.
4-chloro-3-[(2,5-dimethylphenyl)sulfamoyl]-N-(2-phenylphenyl)benzamide: This compound has a chloro group and an additional phenyl group, which can influence its chemical properties and biological activity
Propiedades
IUPAC Name |
4-[(2,5-dimethylphenyl)sulfamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c1-10-3-4-11(2)14(9-10)17-21(19,20)13-7-5-12(6-8-13)15(16)18/h3-9,17H,1-2H3,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEUJYPDMLJFJOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NS(=O)(=O)C2=CC=C(C=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
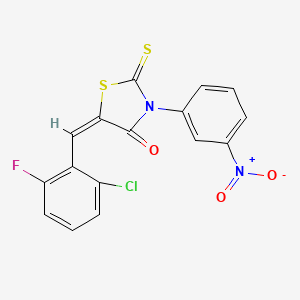
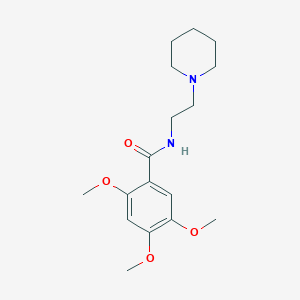
![2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B5225163.png)
![4-[(4-Methoxy-3-methylphenyl)sulfonylamino]benzamide](/img/structure/B5225166.png)
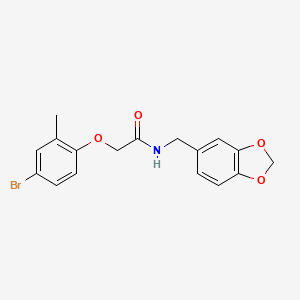
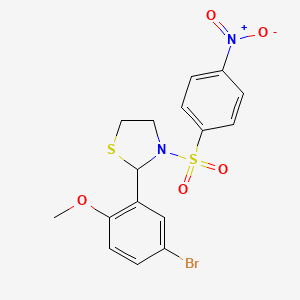
![(5Z)-5-[4-(2-phenoxyethoxy)benzylidene]-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B5225203.png)
![1-(2-fluorobenzyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide](/img/structure/B5225211.png)
![3-AMINO-2-CYANO-4-(FURAN-2-YL)-N-(2-METHOXYPHENYL)-6-METHYL-4H,7H-THIENO[2,3-B]PYRIDINE-5-CARBOXAMIDE](/img/structure/B5225213.png)
![5-[(2-methoxyphenoxy)methyl]-N-(quinolin-4-ylmethyl)-1,2-oxazole-3-carboxamide](/img/structure/B5225225.png)
![2-chloro-5-(5-{[4-oxo-3-(3-pyridinylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5225230.png)
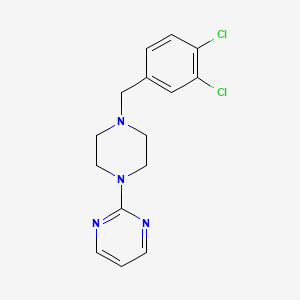
![(2E)-2-(3-fluorophenyl)-3-[3-methoxy-4-(prop-2-yn-1-yloxy)phenyl]prop-2-enenitrile](/img/structure/B5225263.png)
![N-({1-[2-(2-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-3-furamide](/img/structure/B5225268.png)
